![molecular formula C6H2BrClN2S B1284429 7-溴-4-氯噻吩[3,2-d]嘧啶 CAS No. 31169-27-4](/img/structure/B1284429.png)

7-溴-4-氯噻吩[3,2-d]嘧啶

概述

描述

The compound 7-Bromo-4-chlorothieno[3,2-d]pyrimidine is a halogenated thienopyrimidine, a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and 6-Bromo-4-chlorothieno[2,3-d]pyrimidine have been synthesized and studied, indicating a general interest in bromo-chloro substituted pyrimidines and their derivatives.

Synthesis Analysis

The synthesis of related bromo-chloro pyrimidine derivatives typically involves multi-step reactions starting from readily available chemicals. For instance, the synthesis of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine is achieved through a four-step process including the Gewald reaction, pyrimidone formation, bromination, and chlorination, with an overall yield of 49% . This method is practical and scalable, suggesting that similar approaches could be applied to synthesize 7-Bromo-4-chlorothieno[3,2-d]pyrimidine.

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines is often confirmed using X-ray crystallography. For example, the crystal structure of 3-phenyl-5-chloro-7-bromoisoxazolo[4,5-d]pyrimidine has been determined, providing detailed information about interatomic distances and angles . This level of structural analysis is crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Halogenated pyrimidines can undergo various chemical reactions, making them versatile synthetic intermediates. The presence of halogen functionalities allows for reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions enable the diversification of the pyrimidine core into a wide range of derivatives with different properties and potential uses.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines are influenced by their molecular structure. For instance, the stability of these compounds can vary; while some are susceptible to ring isomerization under ambient conditions, others, especially those with substitutions at certain positions, are quite stable . The presence of halogens also affects the reactivity, as seen in the case of regioselective halogenation of pyrrolo[2,3-d]pyrimidines . Moreover, the crystal packing and molecular conformation can impact the solid-state properties, which is important for material applications .

科学研究应用

合成和可扩展性

7-溴-4-氯噻吩[3,2-d]嘧啶一直是合成化学研究的课题,特别是在可扩展和高效合成方法的发展方面。在这一领域的一个显著进展是使用标准实验室设备从大量化学品中可扩展地制备相关化合物,例如6-溴-4-氯噻吩[2,3-d]嘧啶,突显了该化合物的实际合成潜力 (Bugge et al., 2014)。

抗癌特性

已经对7-溴-4-氯噻吩[3,2-d]嘧啶衍生物的抗癌潜力进行了研究。具体来说,设计并合成了含有哌嗪单元的衍生物,显示出作为蛋白酪氨酸激酶抑制剂的潜力,这是一类常用于抗癌疗法中的化合物 (Jiang Da-hong, 2012)。

抗真菌应用

该化合物已被研究其潜在的抗真菌应用。合成的4-氯噻吩[2,3-d]嘧啶衍生物,与7-溴-4-氯噻吩[3,2-d]嘧啶密切相关,已被评估其对各种真菌物种的抗真菌活性,显示出对稻瘟和黄瓜白粉病等疾病的预防效果 (Konno et al., 1989)。

多功能合成中间体

类似于7-溴-4-氯噻吩[3,2-d]嘧啶中卤素官能团的存在使它们成为化学反应中多功能的合成中间体。这一特性已被用于通过氧化环化和直接芳香取代等过程开发各种衍生物 (Tang et al., 2014)。

安全和危害

属性

IUPAC Name |

7-bromo-4-chlorothieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFZDPZIIKOATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(S1)C(=NC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586510 | |

| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31169-27-4 | |

| Record name | 7-Bromo-4-chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

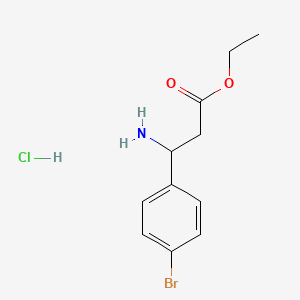

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine in anticancer research?

A1: 7-Bromo-4-chlorothieno[3,2-d]pyrimidine serves as a versatile building block for synthesizing novel molecules with potential anticancer properties. [] Researchers are interested in its use as a starting material for creating compounds that can inhibit protein tyrosine kinases, enzymes often implicated in the development and progression of cancer. []

Q2: How is 7-Bromo-4-chlorothieno[3,2-d]pyrimidine structurally modified to create potential anticancer agents?

A2: One strategy involves introducing a piperazine unit to the 7-Bromo-4-chlorothieno[3,2-d]pyrimidine core. [] This modification is achieved through a reaction with various piperazine derivatives in the presence of triethylamine (Et3N). [] The resulting compounds, confirmed by ¹H NMR and HRMS, represent a new series of 7-bromothieno[3,2-d]pyrimidines that warrant further investigation for their anticancer potential. []

Q3: Are there other chemical modifications explored with 7-Bromo-4-chlorothieno[3,2-d]pyrimidine for developing novel compounds?

A3: Yes, beyond the addition of piperazine units, researchers are exploring Suzuki coupling reactions with 7-Bromo-4-chlorothieno[3,2-d]pyrimidine. [] This method allows for the introduction of diverse substituents, expanding the chemical space and potentially leading to compounds with improved potency and selectivity against specific targets. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)